

A Comparative Guide to the Synthesis of Substituted Cyclohexenones

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Compound of Interest

Compound Name: EINECS 259-760-9

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The substituted cyclohexenone framework is a cornerstone in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. The strategic construction of this six-membered ring has been a subject of intense research, leading to the development of several powerful synthetic methodologies. This guide provides a comparative overview of three major routes for the synthesis of substituted cyclohexenones: the Robinson annulation, the Diels-Alder reaction, and modern catalytic methods. We present a summary of their performance based on experimental data, detailed experimental protocols for key examples, and logical diagrams of the synthetic pathways.

Data Presentation

The following table summarizes the quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and selectivity.



Synthesis Route	Reactants	Catalyst/Re agent	Reaction Time	Yield (%)	Stereoselec tivity
Robinson Annulation	2- Methylcycloh exanone, Methyl vinyl ketone	Sodium methoxide	24 h	85	N/A
Diels-Alder Reaction	(E)-1- (Dimethylami no)-3-((tert- butyldimethyl silyl)oxy)-1,3- butadiene, Methyl acrylate	None (Thermal)	2 h	87 (of cycloadduct)	Mixture of endo/exo
Organocataly sis	Diphenylacet one, Cinnamaldeh yde	Diphenylproli nol silyl ether, p-TSA	72 h	53	>99:1 dr, 98% ee
Biocatalysis	4-Phenyl-4- (p-tolyl)-2,5- cyclohexadie none	Ene- reductase (YqjM), NADH	24 h	62	>99% ee
Metal Catalysis	meso-3,5- Dibenzoyloxy cyclohexene	Pd(TFA) ₂ , (S,S)-f- BINAPHANE	24 h	85	96% ee

Synthesis Routes and Mechanisms

This section details the reaction mechanisms and provides diagrams to illustrate the flow of each synthetic pathway.

Robinson Annulation







The Robinson annulation is a classic and widely used method for the formation of a six-membered ring. It involves a tandem Michael addition of an enolate to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.

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